Ethyl 4-heptylthiophene-2-carboxylate
Description
Ethyl 4-heptylthiophene-2-carboxylate is a thiophene-based organic compound featuring a heptyl chain at the 4-position and an ethyl ester group at the 2-position of the aromatic ring. Thiophene derivatives are widely studied for their electronic properties, bioactivity, and applications in materials science.
Properties
Molecular Formula |
C14H22O2S |
|---|---|
Molecular Weight |
254.39 g/mol |
IUPAC Name |
ethyl 4-heptylthiophene-2-carboxylate |
InChI |
InChI=1S/C14H22O2S/c1-3-5-6-7-8-9-12-10-13(17-11-12)14(15)16-4-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
BEJDYGBHJZGBAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CSC(=C1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
Substituent Analysis :
- Heptyl Chain (Target) : The linear alkyl chain increases hydrophobicity, which may enhance membrane permeability in biological systems or improve compatibility with polymeric matrices in material applications.
- Cyclohexylphenyl Group : This bulky, rigid substituent likely reduces solubility in polar solvents but improves crystalline packing, as seen in safety data requiring stringent handling protocols.
Physicochemical Properties
- Lipophilicity: The target compound’s calculated logP (octanol-water partition coefficient) is expected to be higher than analogues with polar groups (e.g., amino or methoxy) due to the heptyl chain. This property is critical for drug delivery or organic electronics.
- Thermal Stability : Alkyl chains like heptyl may lower melting points compared to aromatic substituents (e.g., cyclohexylphenyl), as seen in handling protocols for similar compounds requiring storage at room temperature .
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